(S)-(+)-2-tert-Butylamino-1-phenylethanol chemical properties
(S)-(+)-2-tert-Butylamino-1-phenylethanol chemical properties
An In-depth Technical Guide to (S)-(+)-2-tert-Butylamino-1-phenylethanol: Properties, Synthesis, and Applications
Introduction
(S)-(+)-2-tert-Butylamino-1-phenylethanol is a chiral amino alcohol that serves as a crucial and versatile building block in modern organic and medicinal chemistry. Its structure, featuring a stereogenic center at the carbinol carbon, a bulky tert-butyl group on the amine, and a phenyl ring, imparts unique chemical and biological properties. This guide provides a comprehensive overview of its chemical properties, stereochemical significance, synthesis, and applications, with a focus on its role in asymmetric synthesis and drug development. The presence of both a hydroxyl and an amino group allows for a wide range of chemical transformations, making it a valuable intermediate for creating complex, enantiomerically pure molecules.[1]
Physicochemical and Computed Properties
The physical and chemical characteristics of (S)-(+)-2-tert-Butylamino-1-phenylethanol are fundamental to its handling, reactivity, and analysis. These properties have been determined through experimental measurements and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO | [2][3][4] |
| Molecular Weight | 193.29 g/mol | [1][2][4][5] |
| Melting Point | 105-108 °C | [3] |
| Boiling Point | 284 °C at 760 mmHg | [3] |
| Density | 0.989 g/cm³ | [3] |
| Appearance | Pale yellow solid | [6] |
| CAS Number | 14467-32-4 | [2][5] |
| IUPAC Name | (1S)-2-(tert-butylamino)-1-phenylethanol | [2] |
| SMILES | CC(C)(C)NCO | [2] |
| LogP | 2.499 | [3] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Stereochemistry and Its Critical Role
The defining feature of (S)-(+)-2-tert-Butylamino-1-phenylethanol is its chirality. The specific (S) configuration at the C1 carbon is paramount, as stereochemistry dictates molecular recognition in biological systems and controls the stereochemical outcome in asymmetric synthesis.
Asymmetric Synthesis and Chiral Auxiliaries
In the field of asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[7][8] (S)-(+)-2-tert-Butylamino-1-phenylethanol and its derivatives are employed for this purpose. For instance, they can be used to create chiral oxazolidinone auxiliaries. The bulky tert-butyl group provides a significant steric hindrance that effectively shields one face of a reactive intermediate (like an enolate), forcing an incoming electrophile to attack from the less hindered face. This mechanism allows for the synthesis of new stereocenters with a high degree of predictability and enantioselectivity, often achieving enantiomeric excess ratios greater than 95:5.[1]
Chiral Analysis
Verifying the enantiomeric purity of (S)-(+)-2-tert-Butylamino-1-phenylethanol is essential. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this analysis.[9]
Principle of Chiral HPLC: CSPs are designed with chiral selectors that interact diastereomerically with the enantiomers of the analyte. These transient, unequal interactions result in different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. Polysaccharide-based columns are particularly effective for resolving chiral amino alcohols.[9]
Synthesis and Purification
The enantioselective synthesis of (S)-(+)-2-tert-Butylamino-1-phenylethanol is a key process for its application. A common and efficient strategy involves the asymmetric reduction of a corresponding α-aminoketone or the amination of a chiral halohydrin.
Synthetic Workflow: Asymmetric Reduction Approach
A robust method involves the chiral oxazaborolidine-catalyzed reduction of an α-amino ketone precursor. This approach leverages catalysts like the Corey-Bakshi-Shibata (CBS) reagent to achieve high enantioselectivity.
Caption: Asymmetric synthesis of (S)-(+)-2-tert-Butylamino-1-phenylethanol.
Experimental Protocol: Asymmetric Reduction
This protocol is a representative example and should be adapted and optimized based on laboratory conditions.
-
Catalyst Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve (S)-CBS catalyst (0.05 eq.) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to 0°C and slowly add borane-THF complex (BH₃·THF, 1.0 M solution, 0.6 eq.) dropwise. Stir for 15 minutes.
-
Substrate Addition: Dissolve 2-(tert-butylamino)-1-phenylethanone (1.0 eq.) in anhydrous THF and add it slowly to the catalyst solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to proceed at 0-5°C. Monitor the conversion of the ketone by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure (S)-enantiomer.[10]
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation and quality control of (S)-(+)-2-tert-Butylamino-1-phenylethanol.
| Spectroscopic Technique | Characteristic Peaks/Signals | Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 ppm (m, 5H)δ ~4.6 ppm (dd, 1H)δ ~2.5-2.8 ppm (m, 2H)δ ~1.1 ppm (s, 9H) | Aromatic protons (phenyl group)Benzylic proton (-CH(OH)-)Methylene protons (-CH₂-N-)tert-Butyl protons (-C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~142 ppmδ ~125-128 ppmδ ~74 ppmδ ~58 ppmδ ~50 ppmδ ~29 ppm | Quaternary aromatic carbon (C-ipso)Aromatic carbons (CH)Benzylic carbon (-CH(OH)-)Methylene carbon (-CH₂-N-)Quaternary amine carbon (-C(CH₃)₃)tert-Butyl carbons (-C(CH₃)₃) |
| FT-IR (ATR) | 3300-3500 cm⁻¹ (broad)3000-3100 cm⁻¹2850-2980 cm⁻¹1450, 1495 cm⁻¹ | O-H and N-H stretchingAromatic C-H stretchingAliphatic C-H stretchingAromatic C=C bending |
| Mass Spectrometry (EI) | m/z = 193 (M⁺)m/z = 178m/z = 107m/z = 86 | Molecular Ion[M-CH₃]⁺[C₆H₅CHOH]⁺[CH₂NHC(CH₃)₃]⁺ |
Note: Exact chemical shifts (δ) and wavenumbers may vary depending on the solvent and instrument used.[2][4]
Applications in Drug Development and Research
The unique stereochemistry and functional groups of (S)-(+)-2-tert-Butylamino-1-phenylethanol make it a valuable intermediate in pharmaceutical research.
Intermediate for Active Pharmaceutical Ingredients (APIs)
Its structural motif is present in several biologically active molecules. It serves as a key chiral building block for synthesizing more complex APIs. For example, the amino alcohol framework is a classic chemotype found in potent antimalarial drugs like quinine and mefloquine.[1] The specific spatial arrangement of the hydroxyl, amino, and phenyl groups is critical for selective interaction with biological targets such as enzymes and receptors.[1]
Proteomics and Molecular Recognition
Beyond synthesis, this compound has been explored for its utility in proteomics research. The amine and hydroxyl groups can be derivatized to attach probes or affinity tags. Its ability to bind to specific protein sequences makes it a useful tool for protein isolation, purification, and the study of protein-protein interactions.[1] The chiral nature of the molecule allows it to interact selectively with chiral environments within proteins, aiding in structural and functional studies.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling (S)-(+)-2-tert-Butylamino-1-phenylethanol.
-
Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear impermeable, chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Handling and Storage:
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[11][12]
Conclusion
(S)-(+)-2-tert-Butylamino-1-phenylethanol is more than a simple chemical intermediate; it is a powerful tool in the hands of synthetic and medicinal chemists. Its well-defined stereochemistry, coupled with its versatile functional groups, provides a reliable platform for constructing complex chiral molecules with a high degree of stereocontrol. From its foundational role as a chiral auxiliary to its application as a key fragment in the synthesis of pharmaceuticals, this compound continues to be of significant interest to researchers aiming to solve complex challenges in drug discovery and materials science.
References
-
MDPI. (2023, December 10). Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. Available from: [Link]
-
PubMed Central. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Available from: [Link]
-
PubChem. (S)-(+)-2-tert-Butylamino-1-phenylethanol | C12H19NO | CID 11535732. Available from: [Link]
-
Chemsrc. CAS#:14467-32-4 | (S)-(+)-2-tert-Butylamino-1-phenylethanol. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 2-Amino-1-phenylethanol. Available from: [Link]
-
Taylor & Francis eBooks. (2001). Synthesis of Chiral 2-Amino-1-Phenylethanol. Available from: [Link]
-
Journal of Bacteriology. (1967, March). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Available from: [Link]
-
ResearchGate. (R)-1-Phenylethanol Production from Racemic 1- Phenylethanol by Double Strains Redox-Coupling. Available from: [Link]
-
SpectraBase. 2-TERT.-BUTYLAMINO-1-PHENYL-1-ETHANOL. Available from: [Link]
-
ResearchGate. (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 1-Phenylethanol. Available from: [Link]
-
ResearchGate. Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Available from: [Link]
-
ScienceDirect. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
-
National Institute of Standards and Technology. Phenylethyl Alcohol - the NIST WebBook. Available from: [Link]
-
PubMed. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Available from: [Link]
-
MDPI. (2022, November 29). Biotechnological 2-Phenylethanol Production: Recent Developments. Available from: [Link]
-
PubChem. 1-Phenylethanol | C8H10O | CID 7409. Available from: [Link]
-
Wikipedia. Chiral auxiliary. Available from: [Link]
-
directpcw. (2023, November 4). Safety Data Sheet - PHENYLETHYL ALCOHOL. Available from: [Link]
-
UVaDOC Principal. Chiral-achiral-separation-ten-flavanones.pdf. Available from: [Link]
-
PubChem. Phenylethanolamine | C8H11NO | CID 1000. Available from: [Link]
-
PubChem. 1-Phenylethanol, (S)- | C8H10O | CID 443135. Available from: [Link]
Sources
- 1. Buy (R)-(-)-2-tert-Butylamino-1-phenylethanol | 14467-51-7 [smolecule.com]
- 2. (S)-(+)-2-tert-Butylamino-1-phenylethanol | C12H19NO | CID 11535732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:14467-32-4 | (S)-(+)-2-tert-Butylamino-1-phenylethanol | Chemsrc [chemsrc.com]
- 4. spectrabase.com [spectrabase.com]
- 5. (S)-(+)-2-叔丁基氨基-1-苯基乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
